molecular formula C12H8BrNO2S B151683 (4-Bromophenyl)(4-nitrophenyl)sulfane CAS No. 21969-12-0

(4-Bromophenyl)(4-nitrophenyl)sulfane

Cat. No. B151683
CAS RN: 21969-12-0
M. Wt: 310.17 g/mol
InChI Key: XWPBPDJTKDECOY-UHFFFAOYSA-N
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Description

The compound (4-Bromophenyl)(4-nitrophenyl)sulfane is a molecule that is presumed to consist of a 4-bromophenyl group and a 4-nitrophenyl group linked by a sulfanyl (-S-) bridge. This type of compound is of interest due to its potential applications in the formation of self-assembled monolayers (SAMs) and its relevance in photodynamic therapy (PDT) for cancer treatment.

Synthesis Analysis

The synthesis of related compounds has been reported, such as the use of 4-nitrophenyl sulfenyl chloride as a precursor for aromatic SAMs on gold surfaces . The synthesis involves the reductive dissociation of the S-Cl bond, which suggests that similar methods could potentially be applied to synthesize (4-Bromophenyl)(4-nitrophenyl)sulfane by substituting the appropriate bromophenyl precursor.

Molecular Structure Analysis

While the exact molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane is not provided, related compounds have been characterized using various analytical techniques. For instance, a compound with a somewhat similar structure, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized by elemental analysis, IR, UV, NMR spectroscopy, and X-ray crystallography . These techniques could be employed to determine the molecular structure of (4-Bromophenyl)(4-nitrophenyl)sulfane.

Chemical Reactions Analysis

The reactivity of the sulfanyl group in forming SAMs indicates that (4-Bromophenyl)(4-nitrophenyl)sulfane could participate in similar surface chemistry reactions . Additionally, the presence of the nitro group could confer reactivity towards reduction or participation in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Bromophenyl)(4-nitrophenyl)sulfane can be inferred from related compounds. For example, the crystal structure of a related compound provides insights into the potential crystalline arrangement and solid-state properties . The optical properties of sulfanyl porphyrazines, which are structurally related, have been evaluated in various solvents, suggesting that (4-Bromophenyl)(4-nitrophenyl)sulfane may also exhibit interesting optical properties relevant to PDT .

Scientific Research Applications

Application 1: Synthesis of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

  • Summary of the Application : This research involves the design and synthesis of novel compounds that contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
  • Methods of Application : The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques. Their purities were verified by reversed-phase HPLC .
  • Results or Outcomes : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

Application 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • Summary of the Application : This research involves the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Application 3: AlphaFold 3 for Drug Design

  • Summary of the Application : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands, and more, and how they interact . This could potentially be used to understand the interactions of “(4-Bromophenyl)(4-nitrophenyl)sulfane” with other molecules.
  • Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
  • Results or Outcomes : The interactions of proteins with other molecule types see at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .

Application 4: Synthesis of Nanoparticles Using Microorganisms

  • Summary of the Application : Microorganisms, especially marine microbes, are used for the synthesis of metallic nanoparticles in an environmentally friendly manner . While not directly related to “(4-Bromophenyl)(4-nitrophenyl)sulfane”, this method could potentially be used to create nanoparticles of this compound.
  • Methods of Application : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .
  • Results or Outcomes : The use of microorganisms for the synthesis of metallic nanoparticles is environmentally friendly .

Application 5: AlphaFold 3 for Drug Design

  • Summary of the Application : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands, and more, and how they interact . This could potentially be used to understand the interactions of “(4-Bromophenyl)(4-nitrophenyl)sulfane” with other molecules.
  • Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
  • Results or Outcomes : The interactions of proteins with other molecule types see at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .

Application 6: Synthesis of Nanoparticles Using Microorganisms

  • Summary of the Application : Microorganisms, especially marine microbes, are used for the synthesis of metallic nanoparticles in an environmentally friendly manner . While not directly related to “(4-Bromophenyl)(4-nitrophenyl)sulfane”, this method could potentially be used to create nanoparticles of this compound.
  • Methods of Application : Metal ions are initially trapped on the surface or interior of microbial cells before being converted to nanoparticles by enzymes .
  • Results or Outcomes : The use of microorganisms for the synthesis of metallic nanoparticles is environmentally friendly .

Safety And Hazards

“(4-Bromophenyl)(4-nitrophenyl)sulfane” is considered hazardous. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPBPDJTKDECOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302208
Record name (4-Bromophenyl)(4-nitrophenyl)sulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(4-nitrophenyl)sulfane

CAS RN

21969-12-0
Record name 21969-12-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149667
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Bromophenyl)(4-nitrophenyl)sulfane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 equivalent of 1-iodo-4-nitrobenzene (IV) and 4-bromobenzenethiol (or a corresponding 4-substituted-benzenethiol) (V) were dissolved in EtOH. 8 equivalents of sodium bicarbonate were added and the mixture was stirred at reflux for 22 hours. The solvent was removed and the residue was suspended in water. The precipitate was filtered and washed with 1 M sodium hydroxide and water. The final product was obtained after re-crystallization from ethanol/water (yield: 60%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Li, J Zeng, W Hao, M Cai - Dalton Transactions, 2023 - pubs.rsc.org
An efficient heterogeneous gold-catalyzed Sandmeyer coupling of aryldiazonium salts with sodium bromide or thiols for the formation of C–Br and C–S bonds has been achieved in …
Number of citations: 3 pubs.rsc.org
H Talukdar, D Gogoi, P Phukan - Tetrahedron, 2023 - Elsevier
An octahedral Ni-DMAP complex has been developed as catalyst for C–N and C–S cross coupling and reductive nitroarene coupling using boronic acid as coupling partner. Reaction of …
Number of citations: 2 www.sciencedirect.com

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